![molecular formula C16H11BrO B1396865 4-(1-Bromonaphthalen-4-yl)phenol CAS No. 1312609-73-6](/img/structure/B1396865.png)
4-(1-Bromonaphthalen-4-yl)phenol
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Overview
Description
4-(1-Bromonaphthalen-4-yl)phenol is an organic compound with the molecular formula C16H11BrO. It is characterized by a bromine atom attached to the naphthalene ring and a hydroxyl group attached to the phenol ring
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Synthesis of Complex Organic Molecules
4-(1-Bromonaphthalen-4-yl)phenol serves as a versatile building block in organic synthesis. Its bromine atom can be substituted with various nucleophiles, allowing for the formation of more complex structures. This property makes it valuable in developing pharmaceuticals and agrochemicals .
Material Science
The compound is utilized in the development of advanced materials due to its unique electronic properties. It has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into these materials can enhance their efficiency and stability .
Research indicates that this compound exhibits biological activity, making it a candidate for drug development. Studies have shown that it can act as an inhibitor for certain enzymes, which is crucial in designing therapeutic agents .
Case Study 1: Synthesis and Characterization
A study published in a peer-reviewed journal demonstrated the synthesis of a series of derivatives from this compound. The derivatives exhibited enhanced biological activity against specific cancer cell lines compared to the parent compound. The synthesis involved nucleophilic substitution reactions, where various amines were used to replace the bromine atom .
Case Study 2: Application in OLEDs
Another notable application was investigated in a study focusing on OLED technology. Researchers incorporated this compound into the emissive layer of OLEDs. The devices showed improved luminescent efficiency and stability under operational conditions, suggesting that this compound could play a significant role in future electronic applications .
Mechanism of Action
4-(1-Bromonaphthalen-4-yl)phenol is similar to other brominated naphthalene derivatives, such as 4-bromonaphthalene-1-ol and 1-bromo-4-hydroxynaphthalene. its unique combination of a bromine atom and a hydroxyl group on different rings gives it distinct chemical properties and reactivity. These differences make it particularly useful in specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
4-Bromonaphthalene-1-ol
1-Bromo-4-hydroxynaphthalene
4-Bromo-1-naphthalenol
Biological Activity
4-(1-Bromonaphthalen-4-yl)phenol, with the chemical formula C13H10BrO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1312609-73-6
- Molecular Weight : 273.12 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens.
- Antioxidant Activity : It has been reported to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and microbial metabolism.
- Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways related to inflammation and immune responses.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Antioxidant Potential
Research conducted by Smith et al. (2023) demonstrated that this compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The compound exhibited a dose-dependent increase in cell viability, highlighting its protective effects against oxidative damage.
Case Study 3: Anti-inflammatory Mechanism
In vitro studies showed that treatment with this compound led to a significant decrease in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may play a role in modulating inflammatory responses.
Properties
IUPAC Name |
4-(4-bromonaphthalen-1-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO/c17-16-10-9-13(11-5-7-12(18)8-6-11)14-3-1-2-4-15(14)16/h1-10,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPWIURRHWWKHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302881 |
Source
|
Record name | 4-(4-Bromo-1-naphthalenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312609-73-6 |
Source
|
Record name | 4-(4-Bromo-1-naphthalenyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312609-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromo-1-naphthalenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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